molecular formula C10H8N2O2 B8452846 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carbaldehyde

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carbaldehyde

Cat. No. B8452846
M. Wt: 188.18 g/mol
InChI Key: IMTRQXHMUUVJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538109B2

Procedure details

A mixture of 1,3-dimethyl-1H-quinoxalin-2-one (1 g) and selenium dioxide (1.33 g, 2.1 eq) in dry dioxane (60 mL) was stirred at reflux under nitrogen for 30 min. After cooling, the dark-brown mixture was concentrated under reduced pressure and the residue was purified by FC (AcOEt) to give the title compound as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[C:3]1=[O:13].[Se](=O)=[O:15]>O1CCOCC1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH:12]=[O:15])[C:3]1=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C(=NC2=CC=CC=C12)C)=O
Name
Quantity
1.33 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the dark-brown mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by FC (AcOEt)

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=NC2=CC=CC=C12)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.